molecular formula C9H7BrO3 B115002 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde CAS No. 115787-50-3

5-(2-Bromoacetyl)-2-hydroxybenzaldehyde

Cat. No. B115002
Key on ui cas rn: 115787-50-3
M. Wt: 243.05 g/mol
InChI Key: LPSGRBXPXIPMPF-UHFFFAOYSA-N
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Patent
US05011993

Procedure details

5-(Bromoacetyl)-2-hydroxybenzaldehyde (109 g) is suspended in 2-propanol (920 ml) and cooled to -3° C. with stirring. The reaction mixture is treated with 1,1-dimethylethanamine (29.24 g) and stirred at -3° to 0° C. for 30 minutes whereupon precipitation occurs. The reaction mixture is allowed to warm to room temperature, stirred for 90 minutes then cooled to 10° C. and filtered. The solid obtained is washed with ice cold 2-propanol (2×100 ml) and dried in vacuo at 55° C. for 18 hours providing 89 g of 2-bromo-1-[3-[[(1,1-dimethylethyl)imino]methyl]-4-hydroxyphenyl]ethanone.
Quantity
109 g
Type
reactant
Reaction Step One
Quantity
29.24 g
Type
reactant
Reaction Step Two
Quantity
920 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][C:3]([C:5]1[CH:6]=[CH:7][C:8]([OH:13])=[C:9]([CH:12]=1)[CH:10]=O)=[O:4].[CH3:14][C:15]([CH3:18])([NH2:17])[CH3:16]>CC(O)C>[Br:1][CH2:2][C:3]([C:5]1[CH:6]=[CH:7][C:8]([OH:13])=[C:9]([CH:10]=[N:17][C:15]([CH3:18])([CH3:16])[CH3:14])[CH:12]=1)=[O:4]

Inputs

Step One
Name
Quantity
109 g
Type
reactant
Smiles
BrCC(=O)C=1C=CC(=C(C=O)C1)O
Step Two
Name
Quantity
29.24 g
Type
reactant
Smiles
CC(C)(N)C
Step Three
Name
Quantity
920 mL
Type
solvent
Smiles
CC(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-3 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at -3° to 0° C. for 30 minutes whereupon precipitation
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirred for 90 minutes
Duration
90 min
TEMPERATURE
Type
TEMPERATURE
Details
then cooled to 10° C.
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solid obtained
WASH
Type
WASH
Details
is washed with ice cold 2-propanol (2×100 ml)
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 55° C. for 18 hours
Duration
18 h

Outcomes

Product
Name
Type
product
Smiles
BrCC(=O)C1=CC(=C(C=C1)O)C=NC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 89 g
YIELD: CALCULATEDPERCENTYIELD 74.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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